molecular formula C10H7NO3 B13990326 (5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one CAS No. 81632-88-4

(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one

Cat. No.: B13990326
CAS No.: 81632-88-4
M. Wt: 189.17 g/mol
InChI Key: QGYCSDIOFUZVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one is a heterocyclic compound that features a furan ring substituted with a hydroxyphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one typically involves a multi-component reaction. One common method is the three-component reaction of aromatic amines, aldehydes, and acetylenic esters. This reaction can be catalyzed by various catalysts such as HY Zeolite nano-powder, β-cyclodextrin, SnCl2, ZnO nanoparticles, Al(HSO4)3, tetra-n-butylammonium bisulfate, and SnO . The reaction conditions often involve refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and cost-effective catalysts is crucial for industrial applications. The development of green chemistry approaches, such as using environmentally friendly catalysts and solvents, is also a focus in industrial production.

Chemical Reactions Analysis

Types of Reactions

(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents such as hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Various nucleophiles or electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2(5H)-Furanone
  • 5-Hydroxy-2(5H)-furanone
  • Substituted hydrofuranones

Uniqueness

(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

81632-88-4

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

5-(4-hydroxyphenyl)iminofuran-2-one

InChI

InChI=1S/C10H7NO3/c12-8-3-1-7(2-4-8)11-9-5-6-10(13)14-9/h1-6,12H

InChI Key

QGYCSDIOFUZVTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C2C=CC(=O)O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.